Propanoyl-D5 Chloride
Overview
Description
Propanoyl-D5 Chloride, also known as deuterated propionyl chloride, is a chemical compound with the molecular formula C3D5ClO. It is a deuterated derivative of propionyl chloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoyl-D5 Chloride can be synthesized through the reaction of deuterated propionic acid with various chlorinating agents. Common chlorinating agents include phosphorus trichloride, phosphorus pentachloride, sulfoxide chloride, or phosgene. The general reaction involves refluxing deuterated propionic acid with the chlorinating agent at elevated temperatures (around 50°C) for several hours. The reaction mixture is then allowed to stand, and the lower phosphite layer is separated to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation, collecting the fraction at approximately 80°C .
Chemical Reactions Analysis
Types of Reactions: Propanoyl-D5 Chloride undergoes various chemical reactions typical of acyl chlorides. These include nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as alcohols, amines, or water.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes this compound to form deuterated propionic acid and hydrochloric acid.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Deuterated Propionic Acid: Formed from hydrolysis.
Scientific Research Applications
Propanoyl-D5 Chloride is widely used in scientific research due to its deuterated nature. Its applications include:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biochemical Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Pharmaceutical Research: Used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industrial Applications: Used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Propanoyl-D5 Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The deuterium atoms in the compound provide unique insights into reaction mechanisms and pathways, as they can be traced using spectroscopic methods .
Comparison with Similar Compounds
Propionyl Chloride: The non-deuterated version of Propanoyl-D5 Chloride, with similar chemical properties but without the deuterium labeling.
Acetyl Chloride: Another acyl chloride with a shorter carbon chain.
Butyryl Chloride: An acyl chloride with a longer carbon chain
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in research applications where isotopic labeling is required. This property allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Properties
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZRACFZGVKFM-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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